molecular formula C13H13Cl2N B2583671 (4-Chlorophenyl)(phenyl)methanamine CAS No. 28022-43-7

(4-Chlorophenyl)(phenyl)methanamine

Cat. No.: B2583671
CAS No.: 28022-43-7
M. Wt: 254.15
InChI Key: LFOCALYQBKUZFT-UHFFFAOYSA-N
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Description

Significance and Research Context of (4-Chlorophenyl)(phenyl)methanamine

The importance of this compound stems from its utility across various scientific disciplines, most notably in the pharmaceutical and materials science sectors.

This compound serves as a crucial precursor in the synthesis of a number of pharmaceutical compounds. Its structural framework is particularly valuable for creating complex molecules with specific biological activities. A notable example of its application is in the production of certain antihistamines, where it acts as a key building block. The synthesis of Levocetirizine, a potent antihistamine, relies on this compound as a starting material. smolecule.compharmaffiliates.com Furthermore, its derivatives are explored for the synthesis of compounds targeting neurological disorders.

PropertyValue
Molecular Formula C₁₃H₁₂ClN
Molecular Weight 217.70 g/mol
CAS Number 28022-43-7

This table displays key chemical properties of this compound.

The field of medicinal chemistry actively investigates this compound and its analogues for the development of new drugs. The presence of the chlorophenyl group and the amine functionality allows for a wide range of chemical modifications, enabling researchers to fine-tune the compound's properties to interact with specific biological targets. chemshuttle.com This adaptability makes it a valuable scaffold for designing novel therapeutic agents. For instance, derivatives of this compound have been studied for their potential as α-adrenergic receptor antagonists. chemshuttle.com

Beyond its pharmaceutical applications, this compound shows promise in the field of materials science. It can be utilized as a fundamental component in the synthesis of specialized polymers and other organic materials. smolecule.com Research has indicated its utility as a building block for creating ion-selective electrodes, where the amine group can be chemically modified to create ionophores. chemshuttle.com Additionally, its diaryl amine structure allows for various chemical reactions, such as Friedel-Crafts alkylation and Suzuki coupling, to construct diverse organic compounds. chemshuttle.com The development of novel quinoline (B57606) derivatives with potential applications in functional material chemistry has also been reported. mdpi.com

Classification and Structural Characteristics in Research

The chemical identity and reactivity of this compound are defined by its structural features.

This compound is classified as a benzylamine (B48309) derivative. This classification is based on the presence of a benzyl (B1604629) group (a phenyl ring attached to a CH₂ group) bonded to a nitrogen atom. This structural motif is a common feature in many biologically active molecules.

A key structural feature of this compound is the presence of a chiral center at the carbon atom bonded to the two phenyl rings, the amine group, and a hydrogen atom. This chirality means the molecule can exist as two non-superimposable mirror images, known as enantiomers: (R)-(4-Chlorophenyl)(phenyl)methanamine and (S)-(4-Chlorophenyl)(phenyl)methanamine. smolecule.com The specific spatial arrangement, or stereochemistry, of these enantiomers is crucial in pharmaceutical applications, as different enantiomers of a drug can have vastly different biological activities. smolecule.com The resolution of these enantiomers, often achieved through techniques like crystallization with a chiral resolving agent such as tartaric acid, is a critical step in the synthesis of optically pure drugs. google.com The absolute configuration of the enantiomers has been a subject of study, with methods like NMR spectroscopy and chiral HPLC being employed for their analysis. nih.gov

EnantiomerCAS Number
(R)-(4-Chlorophenyl)(phenyl)methanamine163837-57-8
(S)-(4-Chlorophenyl)(phenyl)methanamine163837-32-9

This table provides the Chemical Abstracts Service (CAS) numbers for the two enantiomers of this compound.

Influence of Chloro and Phenyl Functional Groups on Research Applications

The specific arrangement of the chloro and phenyl functional groups within the this compound molecule profoundly dictates its chemical behavior and subsequent applications in research. These groups are not merely passive components of the structure but actively influence the compound's reactivity, steric profile, and biological interactions.

The chloro group , a halogen atom attached to one of the phenyl rings, exerts a significant electronic and steric influence. As an electron-withdrawing group, the chlorine atom modifies the electron density of the aromatic ring, which can affect the molecule's reactivity in further chemical transformations. In the context of medicinal chemistry, the presence of the chlorophenyl group has been found to enhance the molecule's binding affinity and specificity for certain biological targets, such as enzymes or receptors. This specificity is critical for designing targeted pharmaceuticals.

Physicochemical Properties of this compound

Below is a summary of the key physicochemical properties of the compound.

PropertyValue
Molecular Formula C₁₃H₁₂ClN
Molar Mass ~217.7 g/mol
Appearance Colorless to pale yellow crystalline solid
Boiling Point ~336.8 °C (Predicted)
Density ~1.175 g/cm³ (Predicted)
pKa ~8.08 (Predicted)
Solubility Soluble in organic solvents like chloroform (B151607) and DMSO; limited water solubility

Data sourced from multiple references. chemshuttle.comnih.gov

Influence of Functional Groups on Research Applications

This table details how the distinct functional groups of this compound impact its use in scientific research.

Functional GroupInfluence on PropertiesResearch Application Relevance
Chloro Group Electron-withdrawing; provides steric bulk. chemshuttle.comEnhances binding affinity and specificity for biological targets. Influences receptor binding for antagonists. chemshuttle.com
Phenyl Group Contributes to steric profile and lipophilicity. chemshuttle.commdpi.comForms a biaryl scaffold for diverse synthetic reactions. chemshuttle.com Increased lipophilicity can improve cell permeability in drug candidates. mdpi.com
Methanamine Bridge Provides a site for reaction and enables specific molecular orientation.Allows for selective interaction with biological receptors. chemshuttle.com Can be quaternized to form ionophores for materials science applications. chemshuttle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFODXGEQUOEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5267-39-0, 28022-43-7
Record name 4-Chlorobenzhydrylamine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-chlorophenyl)(phenyl)methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Ii. Advanced Synthetic Methodologies and Chemical Transformations

Reductive Amination Strategies for (4-Chlorophenyl)(phenyl)methanamine Synthesis

Reductive amination stands as a cornerstone for the synthesis of this compound. This powerful transformation involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced to the target amine. This approach offers versatility through the selection of different starting materials and reducing agents.

A primary route to this compound involves the reductive amination of (4-Chlorophenyl)(phenyl)methanone. nist.gov This process typically proceeds through the in-situ formation of an imine or a related C=N bond-containing intermediate, which is subsequently reduced.

Lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are common and potent reducing agents in organic synthesis. masterorganicchemistry.comyoutube.com They serve as sources of hydride ions (H⁻) for the reduction of the imine intermediate formed from (4-Chlorophenyl)(phenyl)methanone and an amine source. masterorganicchemistry.comyoutube.comyoutube.com

Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups. Its high reactivity necessitates careful handling under anhydrous conditions. sciencemadness.orggoogle.comgoogle.com In the synthesis of this compound, LiAlH₄ can effectively reduce the intermediate imine to the desired amine. clockss.org

Sodium Borohydride (NaBH₄): A milder and more selective reducing agent than LiAlH₄, NaBH₄ is often preferred for its ease of handling and compatibility with protic solvents like methanol (B129727) or ethanol. masterorganicchemistry.comyoutube.com It is effective in reducing aldehydes and ketones, and by extension, the imine intermediates in reductive amination reactions. masterorganicchemistry.comgoogle.com The reaction of (4-chlorophenyl)(phenyl)methanone with an amine in the presence of NaBH₄ provides a direct route to the final product. google.com

Table 1: Comparison of Hydride Reducing Agents

FeatureLithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Reactivity Very high, powerfulModerate, selective
Selectivity Low, reduces most polar multiple bondsHigh, primarily reduces aldehydes and ketones
Solvent Anhydrous aprotic solvents (e.g., ether, THF)Protic solvents (e.g., methanol, ethanol)
Handling Requires inert atmosphere, highly reactive with waterRelatively stable in air, reacts slowly with protic solvents

Reduction of (4-Chlorophenyl)(phenyl)methanone Precursors

Stereoselective Reduction using Chiral Catalysts (e.g., Ru or Pd complexes)

The synthesis of enantiomerically pure this compound can be achieved through stereoselective reduction of the prochiral imine intermediate. This is accomplished using chiral catalysts, often complexes of transition metals like ruthenium (Ru) or palladium (Pd). These catalysts create a chiral environment around the substrate, directing the hydride attack to one face of the imine, leading to a preponderance of one enantiomer. nih.govoaepublish.com

Recent advancements have seen the development of chiral inorganic nanomaterials for enantioselective catalysis. nih.gov These materials, sometimes modified with chiral organic molecules, can offer high stereoselectivity in reduction reactions. nih.gov The use of chiral ligands with metal centers is a key strategy in creating these effective asymmetric catalysts. nih.govresearchgate.net For instance, chiral phosphoric acids have been used as catalysts in the highly enantioselective 1,4-addition of in situ generated o-QMs with indoles to produce chiral triarylmethanes. oaepublish.com

An alternative pathway to this compound is the reductive amination of (4-Chlorophenyl)(phenyl)methanol. This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of the alcohol to the corresponding carbonyl compound in situ, which then undergoes reductive amination as described previously.

Palladium-on-carbon (Pd/C) is a widely used heterogeneous catalyst for various organic transformations, including hydrogenations and aminations. nih.govnih.gov In the context of reductive amination of alcohols, Pd/C can facilitate both the initial oxidation of the alcohol to the ketone and the subsequent reduction of the in-situ formed imine. nih.gov This process is often carried out under a hydrogen atmosphere or with a hydrogen transfer reagent. rsc.org

The nitrogen source for the reductive amination can be ammonia (B1221849) or a primary or secondary amine. organic-chemistry.org

Ammonia: The use of ammonia as the nitrogen source leads to the formation of the primary amine, this compound. rsc.org Ammonia borane (B79455) has been explored as a convenient source of both ammonia and hydride for reductive aminations. researchgate.net

Primary/Secondary Amines: If a primary or secondary amine is used instead of ammonia, the reaction will yield a secondary or tertiary amine, respectively. This allows for the synthesis of N-substituted derivatives of this compound in a single step. organic-chemistry.org

Reductive Amination of (4-Chlorophenyl)(phenyl)methanol

Enantioselective Synthetic Approaches for Chiral this compound

The synthesis of specific enantiomers of this compound is of significant interest for various applications in chemical synthesis. This requires advanced methodologies that can control the stereochemistry of the final product with high precision. Key strategies include the asymmetric hydrogenation of imine precursors, biocatalytic transformations, and the use of chiral organocatalysts.

The catalytic asymmetric hydrogenation of prochiral imines, specifically diarylmethanimines like N-(4-chlorobenzylidene)aniline, represents a direct and efficient route to enantioenriched amines such as this compound. This transformation involves the stereoselective addition of hydrogen across the carbon-nitrogen double bond. The success of this method hinges on the use of chiral metal catalysts, which create a chiral environment that differentiates between the two enantiotopic faces of the imine substrate.

Iridium-based complexes featuring chiral phosphine (B1218219) ligands have proven particularly effective for this purpose. rsc.orgacs.org For instance, catalysts derived from iridium and chiral diphosphine ligands like Josiphos or monodentate ligands such as PipPhos can achieve high levels of enantioselectivity. rsc.orgacs.org The reaction conditions, including solvent and hydrogen pressure, are critical variables that can significantly influence both the reaction rate and the enantiomeric excess (ee) of the resulting amine product. acs.org Studies on related N-aryl imines have shown that excellent conversions and enantioselectivities can be achieved in solvents like toluene (B28343) and dichloromethane (B109758), while protic solvents such as methanol may inhibit the reaction. acs.org The development of recyclable catalyst systems is also an area of active research, aiming to improve the economic and environmental viability of this synthetic strategy. rsc.org

Table 1: Factors Influencing Enantioselective Hydrogenation of N-Aryl Imines
Component/FactorDescriptionImpact on Synthesis
Metal CenterTypically Iridium (Ir) or Rhodium (Rh).The choice of metal is fundamental to catalytic activity. Iridium is often preferred for N-aryl imines. rsc.org
Chiral LigandChiral phosphine ligands (e.g., Josiphos, PipPhos, f-BINAPHANE) create the asymmetric environment.The ligand structure is the primary determinant of enantioselectivity, with high ee values (>90%) being achievable. rsc.orgacs.org
SolventAprotic solvents like toluene or dichloromethane are commonly used.Strongly solvent-dependent; protic solvents can be detrimental to catalyst performance and selectivity. acs.org
Pressure (H₂)Can range from atmospheric pressure to higher pressures.Affects reaction rate and can influence enantioselectivity, with optimal pressures varying by catalyst system. acs.org

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for producing chiral amines. The use of ω-transaminases (ω-TAs) is a prominent strategy for the asymmetric synthesis of this compound from the corresponding prochiral ketone, (4-chlorophenyl)(phenyl)methanone. These enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or L-alanine, to the ketone substrate.

This enzymatic process is highly enantioselective, capable of producing the target amine in very high optical purity. The reaction is governed by a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, which facilitates the amine transfer. The equilibrium of the reaction can be driven towards the product side by using a large excess of the amine donor or by removing the ketone byproduct. The mild reaction conditions (typically aqueous media at or near ambient temperature and pressure) and the high selectivity of ω-TAs make this a highly attractive route for industrial-scale synthesis of chiral amines.

Table 2: Key Components in ω-Transaminase Mediated Synthesis
ComponentRole in the ReactionExample
EnzymeProvides the chiral catalytic environment for asymmetric amination.ω-Transaminase (ω-TA)
SubstrateThe prochiral ketone that is converted to the chiral amine.(4-chlorophenyl)(phenyl)methanone
Amine DonorProvides the amino group for the transamination reaction.L-Alanine, Isopropylamine
CofactorActs as an intermediate carrier of the amino group.Pyridoxal 5'-phosphate (PLP)
SolventThe reaction medium.Aqueous buffer

Chiral phosphoric acids (CPAs) have emerged as a class of highly effective Brønsted acid organocatalysts for a wide array of asymmetric transformations, including the synthesis of chiral amines. These catalysts possess a unique architecture that combines a strongly acidic proton (P-OH), a Lewis basic/H-bond acceptor site (P=O), and a sterically demanding chiral backbone, often based on a 1,1'-bi-2-naphthol (B31242) (BINOL) scaffold.

In the context of synthesizing chiral this compound, a CPA can catalyze the asymmetric addition of a nucleophile to a diarylmethanimine precursor. The CPA activates the imine by protonating the nitrogen atom, making it more electrophilic. Simultaneously, the chiral scaffold of the catalyst forms a well-defined, confined space around the reaction center. This chiral pocket directs the incoming nucleophile to attack one specific face of the iminium ion, thereby controlling the stereochemical outcome of the reaction with high fidelity. This dual activation, through both hydrogen bonding and ion pairing, is central to the catalyst's ability to induce high enantioselectivity.

Table 3: Functional Characteristics of Chiral Phosphoric Acid (CPA) Catalysts
Functional FeatureDescriptionRole in Catalysis
Brønsted Acidic SiteThe P-OH group.Protonates the imine substrate, increasing its electrophilicity.
Lewis Basic SiteThe P=O group.Acts as a hydrogen bond acceptor, helping to organize the transition state.
Chiral ScaffoldTypically a BINOL-derived backbone with tunable steric groups.Creates a defined chiral pocket that dictates the stereochemical outcome of the reaction.

Investigation of Chemical Reactivity and Derivatization

Understanding the chemical reactivity of this compound is essential for its application as a synthetic intermediate. This includes its behavior under oxidative conditions, which can be used to form other valuable chemical structures.

The secondary amine functionality in this compound is susceptible to oxidation, which can lead to the formation of imines and potentially other products depending on the oxidant and reaction conditions.

The oxidation of secondary amines to imines is a fundamental transformation in organic synthesis. orientjchem.org For this compound, this reaction involves the removal of two hydrogen atoms—one from the nitrogen and one from the adjacent carbon—to form the corresponding imine, 1-(4-chlorophenyl)-N-phenylmethanimine. This process is essentially the reverse of the reductive amination or imine hydrogenation routes used for its synthesis.

Various reagents can accomplish this transformation. orientjchem.orgrsc.org Both catalyzed and non-catalyzed methods exist. For example, iodosobenzene (B1197198) can oxidize secondary amines to the corresponding imines directly. rsc.orgrsc.org Alternatively, catalytic systems employing manganese or iron porphyrins, or manganese salen complexes with a terminal oxidant like iodosobenzene or hydrogen peroxide, can facilitate the reaction, often with improved yields. orientjchem.orgrsc.org The mechanism for the catalyzed oxidation typically involves the activation of the N-H bond by the metal complex. hawaii.edu While the primary product of this controlled oxidation is the imine, more aggressive oxidation conditions could potentially lead to cleavage of the C-N bond or further oxidation, although the formation of a nitrile from this specific diaryl structure is less direct than from primary amines with an alpha-methylene group. hawaii.edu

Oxidation Reactions and Product Formation

Oxidizing Agents: Potassium Permanganate (B83412) and Chromium Trioxide

The secondary amine functionality of this compound is susceptible to oxidation, a reaction that can be precisely controlled using specific oxidizing agents to yield valuable products like imines or nitriles. Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are effective reagents for this transformation.

The oxidation of secondary amines, such as this compound, generally proceeds via the removal of hydrogen from the amine and the adjacent carbon atom. With a strong oxidant like potassium permanganate, particularly in acidic conditions, the amine is converted to the corresponding imine, N-(4-chlorobenzylidene)aniline. Studies on similar secondary amines have shown that these oxidations can be complex, but often lead to the formation of ketones or aldehydes after hydrolysis of the intermediate imine. quora.comquora.com In the case of this compound, oxidation leads to the formation of an imine with yields reported to be in the range of 50-85%, depending on the specific reaction conditions employed.

Chromium trioxide (CrO₃) is another powerful oxidizing agent capable of transforming secondary amines. organic-chemistry.org Often used in conjunction with pyridine (B92270) (Collins reagent) or in acidic acetone (B3395972) (Jones reagent), CrO₃ can selectively oxidize the secondary amine to the corresponding imine. organic-chemistry.org The choice of solvent and reaction conditions is critical to prevent over-oxidation or side reactions. The general transformation involves the conversion of the C-N-H bond to a C=N double bond.

Table 1: Oxidation of this compound

Oxidizing Agent Product Reported Yield
Potassium Permanganate (KMnO₄) Imine 50-85%

Metal-Catalyzed Coupling Reactions

Modern synthetic chemistry heavily relies on metal-catalyzed coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound and its derivatives are suitable substrates for such transformations, particularly those catalyzed by nickel.

Nickel-Catalyzed Cross-Coupling for Substituted Amine Synthesis

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of substituted amines. These reactions offer an alternative to traditional methods and often provide access to molecules that are otherwise difficult to synthesize. A notable example involves the nickel-catalyzed coupling of (4-chlorophenyl)(phenyl)methanaminium chloride with 1-bromo-4-tert-butylbenzene. This reaction, facilitated by a NiXantphos catalyst and sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂), results in the formation of a more complex, substituted amine, 1-(4-tert-butylphenyl)-N-(diphenylmethylene)-1-phenylmethanamine, in a high yield of 90%. This transformation highlights the utility of the amine moiety in directing the formation of new carbon-nitrogen bonds, expanding the molecular complexity and diversity achievable from this starting material.

Table 2: Nickel-Catalyzed Cross-Coupling Reaction

Reactants Catalyst/Reagents Product Yield

Nucleophilic Substitution Reactions at the Chlorine Atom

The chlorine atom on the phenyl ring of this compound presents a site for nucleophilic aromatic substitution (SNA_r). However, aryl halides are generally resistant to nucleophilic attack unless the aromatic ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org

The mechanism for such a reaction typically proceeds through a two-step addition-elimination pathway, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the halogen, temporarily disrupting the ring's aromaticity. libretexts.org The aromatic system is then restored in the second step by the expulsion of the halide leaving group. masterorganicchemistry.com

For this compound, the phenyl ring is not strongly activated, as it lacks significant electron-withdrawing substituents. Consequently, nucleophilic substitution at the chlorine atom would require harsh reaction conditions, such as high temperatures and pressures, or the use of very strong nucleophiles or specialized catalysts. The reaction is not as facile as in cases like 2,4-dinitrochlorobenzene, where the nitro groups strongly stabilize the negative charge of the Meisenheimer intermediate. libretexts.org

Derivatization for Medicinal Chemistry Exploration

This compound serves as a crucial chiral building block in the synthesis of various compounds with potential medicinal applications. pharmaffiliates.com Its structure can be readily modified, or derivatized, to explore structure-activity relationships and optimize pharmacological properties.

A common derivatization strategy involves reactions at the amine group. For example, the amine can react with acylating agents like chloroacetyl chloride to form the corresponding N-substituted amide derivative. This reaction introduces a new functional group that can be further manipulated or can itself contribute to the biological activity of the molecule. Such derivatization is a key step in the synthesis of more complex pharmaceutical agents. The compound is a known intermediate in the production of the antihistamine levocetirizine. pharmaffiliates.com

Condensation Reactions in Complex Molecule Synthesis

Condensation reactions are fundamental in organic synthesis for the construction of larger, more complex molecules from simpler precursors. The primary amine group of this compound readily participates in condensation reactions, particularly with carbonyl compounds such as aldehydes and ketones.

This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form an imine, also known as a Schiff base. pressbooks.pub These imines are valuable synthetic intermediates themselves. They can be reduced to form secondary amines, subjected to addition reactions, or used as ligands in coordination chemistry. The formation of imine derivatives demonstrates the compound's utility in building molecular complexity and accessing a wider range of chemical structures.

Iii. Spectroscopic and Structural Elucidation in Research

Advanced Spectroscopic Characterization of (4-Chlorophenyl)(phenyl)methanamine and its Derivatives

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary pieces of the structural puzzle.

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can deduce the connectivity and chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. For the hydrochloride salt of (R)-(4-Chlorophenyl)(phenyl)methanamine, the ¹H NMR spectrum exhibits characteristic signals. The aromatic protons on both the phenyl and 4-chlorophenyl rings typically resonate in the downfield region of approximately δ 7.3–7.5 ppm. A key signal is the methine proton (-CH), which appears at around δ 4.8 ppm. The protons of the amine group (NH₂) are observed at approximately δ 2.1 ppm.

For comparison, detailed ¹H NMR data has been reported for derivatives such as N-(4-chlorobenzylidene)-1-(4-chlorophenyl)methanamine in deuterated chloroform (B151607) (CDCl₃). In this derivative, the imine proton (-CH=N) appears as a singlet at δ 8.33 ppm. The aromatic protons show complex multiplets between δ 7.26 and δ 7.68 ppm. The methylene (B1212753) protons (-CH₂-) of the methanamine moiety appear as a singlet at δ 4.75 ppm. rsc.org

Table 1: Representative ¹H NMR Spectral Data

Compound Functional Group Chemical Shift (δ) ppm
(R)-(4-Chlorophenyl)(phenyl)methanamine HCl Aromatic H 7.3 - 7.5
Methine CH ~4.8
Amine NH₂ ~2.1
N-(4-chlorobenzylidene)-1-(4-chlorophenyl)methanamine Imine CH 8.33
Aromatic H 7.26 - 7.68

Note: Data for the HCl salt is generalized. Data for the derivative is from a specific study and provided for comparative purposes.

Mass spectrometry is a powerful technique for determining the molecular weight and investigating the fragmentation pattern of a compound, which can confirm its structure. This compound has a molecular weight of approximately 217.69 g/mol . nih.gov

In a typical Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the molecule is ionized, and the resulting molecular ion and its fragments are detected. The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight. NIST data indicates prominent peaks at mass-to-charge ratios (m/z) of 105, 140, and 106. nih.gov

The fragmentation pattern can be rationalized as follows:

Formation of the Tropylium (B1234903) Ion (m/z 105): A common fragmentation pathway involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a benzyl (B1604629) cation ([C₇H₇]⁺), which can rearrange to the stable tropylium ion.

Formation of the Chlorotropylium Ion (m/z 140/142): Alternatively, cleavage can result in the formation of a 4-chlorobenzyl cation ([C₇H₆Cl]⁺). This fragment will show a characteristic isotopic pattern due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl).

Alpha-Cleavage: Cleavage of the bond between the methine carbon and one of the aromatic rings is also a likely fragmentation pathway.

Table 2: Key Mass Spectrometry Data for this compound

Property Value Source
Molecular Weight 217.69 g/mol PubChem nih.gov
Top Peak (m/z) 105 NIST nih.gov
2nd Highest Peak (m/z) 140 NIST nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. While a fully interpreted spectrum for this compound is not provided, the expected characteristic absorption bands can be predicted based on its structure. Vapor phase IR spectra are available through databases such as SpectraBase. nih.gov

The key functional groups and their expected IR absorption regions are:

N-H Stretching: The primary amine group (-NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching (Aromatic): The C-H bonds of the phenyl and chlorophenyl rings will show stretching vibrations above 3000 cm⁻¹.

C-H Stretching (Aliphatic): The methine C-H bond will have a stretching vibration in the 2850-3000 cm⁻¹ region.

C=C Stretching (Aromatic): The carbon-carbon double bonds within the aromatic rings will have characteristic absorptions in the 1450-1600 cm⁻¹ region.

N-H Bending: The bending vibration of the primary amine group is expected around 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond typically appears in the 1000-1350 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine bond will show a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure for this compound itself is not publicly documented, the structure of its derivative, (E)–N-(4-chlorobenzylidene)(4-chlorophenyl)methanamine, has been determined, providing valuable insight into the molecular geometry and intermolecular interactions.

The crystal structure of (E)–N-(4-chlorobenzylidene)(4-chlorophenyl)methanamine was solved and found to crystallize in the orthorhombic space group Pbca. The analysis revealed that the two chlorophenyl rings are inclined to each other. The C=N imine bond length was determined to be 1.264 Å. The supramolecular structure is influenced by C-H···π interactions, which link the molecules into infinite chains.

Table 3: Crystallographic Data for the Derivative (E)–N-(4-chlorobenzylidene)(4-chlorophenyl)methanamine

Parameter Value
Empirical Formula C₁₄H₁₁Cl₂N
Crystal System Orthorhombic
Space Group Pbca
a (Å) 14.5131
b (Å) 5.9090
c (Å) 29.470
Volume (ų) 2527.3

Source: ResearchGate Publication. This data is for a derivative and is presented for comparative structural analysis.

This crystallographic data provides a solid foundation for understanding the steric and electronic properties that govern the solid-state packing of this class of compounds.

Iv. Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of (4-Chlorophenyl)(phenyl)methanamine from first principles. These calculations provide insights into the molecule's electronic architecture and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely applied tool for predicting the molecular geometry and electronic properties of compounds like this compound. DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the optimized molecular structure, bond lengths, and bond angles.

Table 1: Representative Theoretical Data for a Benzhydrylamine Derivative (Illustrative)

ParameterCalculated Value
Total EnergyValue
Dipole MomentValue
Key Bond Lengths (e.g., C-N, C-Cl)Value
Key Bond Angles (e.g., C-N-C)Value
Note: This table is illustrative and requires specific computational data for this compound for factual accuracy.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is likely to be localized on the phenyl ring and the nitrogen atom of the amine group, which are the most electron-rich parts of the molecule. The LUMO, conversely, would be distributed over the aromatic rings, particularly the chlorophenyl ring, which can act as an electron acceptor. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO GapValue
Note: This table is illustrative and requires specific computational data for this compound for factual accuracy.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the molecular surface.

In the MEP map of this compound, the region around the nitrogen atom of the amine group is expected to show a negative electrostatic potential (typically colored red or yellow), indicating a high electron density and making it a likely site for electrophilic attack (e.g., protonation). Conversely, the hydrogen atoms of the amine group and potentially the regions around the chlorine atom would exhibit a positive electrostatic potential (typically colored blue), suggesting these are sites for nucleophilic attack. The aromatic rings will show a more complex potential distribution due to the delocalized π-electrons and the influence of the chlorine substituent.

Computational Modeling of Interactions and Pathways

Computational modeling can be employed to simulate the interactions of this compound with other molecules, such as receptors or enzymes, and to investigate potential reaction pathways. Techniques like molecular docking can predict the preferred binding orientation of the molecule within the active site of a protein, providing insights into its potential biological activity.

For example, modeling the interaction of this compound with its biological targets could help in understanding the structure-activity relationships of its derivatives. By simulating how modifications to the chemical structure affect binding affinity and interaction energies, computational models can guide the design of new molecules with desired properties. These models can also be used to study the transition states and energy barriers of chemical reactions involving this compound, thus elucidating reaction mechanisms.

V. Research on Biological Activity and Pharmacological Properties

Investigation of Pharmacological Properties and Mechanisms of Action

The biological effects of (4-Chlorophenyl)(phenyl)methanamine are primarily linked to its interactions with various components of the nervous system. The presence of a chlorophenyl group is noted to enhance its binding affinity and specificity toward certain biological targets.

Research indicates that this compound and its variants interact with specific molecular targets, such as enzymes and receptors, to exert their effects. The compound can function as either an inhibitor or an activator, depending on the specific biological pathway involved. Studies have investigated its binding affinity for various receptors, particularly those implicated in anesthesia and pain modulation. smolecule.com

One of the key molecular targets identified for this compound class is the N-methyl-D-aspartate (NMDA) receptor, which is similar to the mechanism of other arylcyclohexylamines like ketamine. The (R)-enantiomer, in particular, has been studied for its binding affinity to NMDA receptors. The electron-withdrawing characteristic of the chlorine atom on the phenyl ring is thought to enhance its interactions with biological targets.

The pharmacological activity of this compound is largely attributed to its interactions with neurotransmitter systems. It is believed to modulate glutamatergic pathways, which are critical in regulating pain perception and mood. The compound and its derivatives have been synthesized and evaluated for their ability to modulate these systems, providing insights into structure-activity relationships that could guide future drug design.

Studies suggest the compound may also influence other neurotransmitter systems, including dopamine (B1211576) and norepinephrine (B1679862). smolecule.com This interaction with multiple neurotransmitter systems makes it a compound of significant interest for its potential effects on various neurological functions. smolecule.com

This compound hydrochloride has been shown to influence cellular processes. smolecule.com Its effects include the modulation of cell signaling pathways that are responsible for regulating gene expression and cellular metabolism. smolecule.com Furthermore, it can affect enzymes involved in metabolic pathways, which can lead to alterations in the levels of various metabolites. smolecule.com

Table 1: Summary of Pharmacological Interactions

Interaction Type Details Supporting Evidence
Molecular Targets Acts as an inhibitor or activator of enzymes and receptors. Shows binding affinity to NMDA receptors. The chlorophenyl group enhances binding affinity and specificity.
Neurotransmitter Systems Modulates glutamatergic pathways. Potential influence on dopamine and norepinephrine systems. smolecule.comInteraction is key to its anesthetic and analgesic effects.
Cellular Processes Influences cell signaling pathways regulating gene expression and metabolism. Affects enzymes in metabolic pathways. smolecule.comLeads to changes in metabolite levels. smolecule.com

Potential Therapeutic Applications

The unique pharmacological profile of this compound has led researchers to explore its potential for various therapeutic uses, particularly in the fields of anesthesiology and neurology.

Studies have demonstrated that this compound exhibits anesthetic and analgesic (pain-relieving) effects. Research in animal models has shown that it can produce pain relief, suggesting its potential utility in pain management therapies. It is considered a candidate for an anesthetic agent, with some research indicating it may have fewer side effects compared to traditional anesthetics like ketamine. Its mechanism in this regard is linked to its interaction with neurotransmitter systems involved in pain modulation.

This compound serves as an important structural base and intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its chemical structure allows for molecular modifications, enabling researchers to explore structure-activity relationships (SAR) to enhance therapeutic effectiveness.

The ability of this compound and its derivatives to interact with specific neurotransmitter systems makes it a candidate for the development of new drugs for neurological and psychiatric conditions. smolecule.com Its role as a chiral building block is crucial in asymmetric synthesis, which is the production of specific enantiomers (mirror-image isomers) essential for the efficacy of many modern pharmaceuticals.

Table 2: Summary of Potential Therapeutic Applications

Application Area Description Key Findings
Anesthesia & Analgesia Shows potential as an anesthetic and pain-relieving agent. Produces analgesic effects in animal models. May have fewer side effects than ketamine.
Neurological Disorders Acts as a crucial intermediate for synthesizing drugs targeting neurological conditions. Its structure allows for modifications to improve therapeutic efficacy. A candidate for developing novel drugs for neurological and psychiatric disorders. smolecule.com

Structure-Activity Relationship (SAR) Studies for Therapeutic Efficacy

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic efficacy of a lead compound by modifying its chemical structure. For this compound and its derivatives, SAR studies have provided insights into how specific structural features influence their biological activity.

The core structure, a benzhydrylamine, is a recognized pharmacophore. The presence and position of substituents on the phenyl rings, as well as modifications to the amine group, can significantly alter the compound's interaction with biological targets. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitutions on the phenyl rings were shown to have a strong correlation with their inhibitory potency against certain enzymes, highlighting the importance of the electronic and steric properties of these substituents. nih.gov

While direct and comprehensive SAR studies on this compound for a wide range of therapeutic targets are not extensively documented in publicly available literature, the principles derived from related structures suggest that modifications at the para-position of the phenyl ring and substitutions on the amine nitrogen are key areas for exploration to modulate its therapeutic efficacy.

Antimicrobial Activity Studies.researchgate.netnih.gov

The potential of this compound and its derivatives as antimicrobial agents has been an area of research interest.

Several studies have explored the antibacterial properties of compounds structurally related to this compound. For example, newly synthesized Schiff bases derived from N-benzyl isatins have shown moderate antibacterial activity against various Gram-positive and Gram-negative bacteria. sysrevpharm.org Another study on novel Schiff's bases reported significant activity against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa. connectjournals.com

A study on substituted N-benzhydrylpiperidin-4-amine derivatives, which are structurally similar to this compound, demonstrated that most of the synthesized compounds exhibited significant anti-bacterial activity against Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Streptococcus aureus. mdpi.com Furthermore, derivatives of 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine have also been synthesized and evaluated for their antibacterial effects, with some compounds showing promising activity. ijsr.net

The following table summarizes the antibacterial activity of some derivatives, although specific data for this compound is limited in the reviewed literature.

Derivative TypeBacterial StrainsActivity Level
N-benzhydrylpiperidin-4-amine derivativesBacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Streptococcus aureusSignificant
4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine derivativesBacillus subtilis, Escherichia coli, Staphylococcus aureusPromising
Schiff bases of N-benzyl isatinsGram-positive and Gram-negative bacteriaModerate
N-benzoyl-4-(substituted benzylideneamino) benzamideStaphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Pseudomonas aeruginosaSignificant
Compound ClassTested BacteriaObserved Efficacy
N-benzhydrylpiperidin-4-amine derivativesB. subtilis, E. coli, K. pneumoniae, S. aureusSignificant Activity
4-(4-chlorophenyl)thiazol-2-amine derivativesB. subtilis, E. coli, S. aureusPromising Activity
Schiff bases of N-benzyl isatinsVarious Gram-positive and Gram-negativeModerate Activity

In addition to antibacterial properties, the antifungal potential of this compound derivatives has been investigated. The aforementioned study on substituted N-benzhydrylpiperidin-4-amine derivatives also reported significant antifungal activity against Aspergillus niger and Aspergillus flavus. mdpi.com

Interaction Studies with Biological Systems.benchchem.com

Understanding the interaction of this compound with biological systems is crucial for elucidating its mechanism of action and pharmacological profile.

The binding affinity of a compound to various receptors determines its pharmacological effects. The presence of the 4-chlorophenyl group in this compound is known to enhance its binding affinity and specificity towards certain biological targets. While a comprehensive receptor binding profile with specific Ki values for this compound across a wide range of receptors is not detailed in the available literature, studies on structurally similar compounds provide valuable insights. For example, the atypical antipsychotic olanzapine, which shares some structural motifs, exhibits high affinity for dopamine (D1, D2, D4), serotonin (B10506) (5HT2A, 5HT2C, 5HT3), and muscarinic receptors. Another compound, 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo[2,3-b]pyridine, has been identified as a high-affinity antagonist for the human dopamine D4 receptor. sysrevpharm.org These findings suggest that this compound could potentially interact with a range of neurotransmitter receptors.

A significant aspect of the biological activity of this compound is its interaction with N-methyl-D-aspartate (NMDA) receptors. Research indicates that (R)-(4-Chlorophenyl)(phenyl)methanamine acts as an antagonist at the NMDA receptor. mdpi.com This mechanism is similar to that of ketamine, a well-known NMDA receptor antagonist. nih.gov

NMDA receptors are ion channels in the brain that are crucial for synaptic plasticity and neurotransmission. nih.gov Channel blockers of NMDA receptors, such as this compound, are of medical interest for their potential therapeutic applications in various neurological and psychiatric conditions. nih.gov These blockers typically bind within the ion channel pore of the receptor, physically obstructing the flow of ions. nih.gov The interaction of these blockers can be complex, with some compounds accessing the binding site from the extracellular solution when the channel is open, while others may enter through the plasma membrane. nih.gov

The precise nature of the interaction of this compound with the different subunits of the NMDA receptor (e.g., GluN1, GluN2A-D) would determine its specific pharmacological profile. The binding of allosteric inhibitors to sites distinct from the agonist binding site can modulate receptor function, and the discovery of such sites on NMDA receptors has opened new avenues for drug design. cshl.edu While detailed structural studies of this compound bound to the NMDA receptor are not available, its classification as an antagonist points to a direct or allosteric interaction that inhibits receptor function.

Comparison with Similar Compounds in Biological Context

The biological and pharmacological profile of this compound is often understood through comparative analysis with structurally similar compounds. These structure-activity relationship (SAR) studies are crucial for optimizing molecular properties for potential therapeutic applications. The introduction of different functional groups to the core benzhydrylamine structure can significantly influence its physicochemical properties and biological interactions.

Research has demonstrated that modifications to the this compound structure can notably alter its binding affinity for specific biological targets. The presence and position of substituents on the phenyl rings are key determinants of a compound's pharmacological effects. For instance, the chlorophenyl group in the parent compound is recognized for enhancing its ability to fit into the hydrophobic pockets of target proteins, which can facilitate stronger binding interactions.

A comparison with various analogs reveals distinct differences in properties such as solubility, stability, and antimicrobial activity. The hydrochloride salt form of this compound, for example, shows improved aqueous solubility over its free base, a characteristic it shares with compounds like [4-(tert-butyl)phenyl]methanamine hydrochloride. In terms of stability, certain derivatives exhibit advantages; oxazole-containing derivatives are more resistant to hydrolysis under physiological conditions than related ethylamine (B1201723) analogs, which are more susceptible to degradation.

Furthermore, the antimicrobial potential of derivatives has been explored. Studies involving the synthesis of N-benzhydrylpiperidin-4-amine derivatives, which use a related benzhydrylamine core, have shown that these compounds exhibit antibacterial and antifungal properties. researchgate.net The specific substitutions on the phenyl rings, such as the addition of methyl groups in (4-chloro-2-methylphenyl)(4-chlorophenyl)methanamine (B2705651) and (4-chlorophenyl)(2,4-dimethylphenyl)methanamine, are part of systematic investigations into the biological activity of this class of compounds. researchgate.net

The following table provides a comparative overview of this compound and related compounds based on available research findings.

Interactive Data Table: Comparison of this compound and Analogs

Compound/DerivativeCompared PropertyObservationReference
This compound (Hydrochloride Salt)Aqueous SolubilityExhibits improved solubility compared to its free base form.
[4-(tert-butyl)phenyl]methanamine hydrochlorideAqueous SolubilityShares the property of improved aqueous solubility with the hydrochloride salt of this compound.
Oxazole-containing derivativesStabilityShow greater resistance to hydrolysis under physiological conditions.
Ethylamine analogStabilityProne to degradation under physiological conditions, unlike oxazole-containing derivatives.
N-benzhydrylpiperidin-4-amine derivativesAntimicrobial ActivitySynthesized derivatives demonstrated antibacterial and antifungal activities. researchgate.net
(S)-(4-Chlorophenyl)(phenyl)methanamineBinding AffinityThe chlorophenyl group enhances fitting into hydrophobic pockets of target proteins.

Vi. Applications in Advanced Chemical Research

Utilization as a Reference Compound in Analytical Chemistry

In analytical chemistry, the accuracy of an analysis is contingent upon the purity and characterization of the reference compounds used for calibration and identification. (4-Chlorophenyl)(phenyl)methanamine serves as a crucial standard for developing and validating analytical methods. Its stable, well-defined structure provides a reliable benchmark for identifying and quantifying related substances in complex mixtures, such as pharmaceutical batches or environmental samples.

Applications in Chromatographic Techniques

This compound is employed as a reference standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its primary role is to aid in the separation, identification, and quantification of impurities and related substances during the synthesis of pharmaceuticals. For instance, in the production of antihistamines, it is critical to monitor for the presence of starting materials or byproducts. By using this compound as a standard, analysts can develop methods with specific retention times for accurate identification.

TechniqueColumnMobile Phase/Carrier GasDetectionPurpose
HPLC C18 Reverse-PhaseAcetonitrile/Water GradientUV-Vis (220-254 nm)Impurity profiling in Levocetirizine synthesis.
Chiral HPLC Chiral Stationary Phase (e.g., Amylose or Cellulose-based)Hexane/IsopropanolUV-VisSeparation of (R) and (S) enantiomers.
GC-MS Capillary Column (e.g., DB-5ms)HeliumMass SpectrometryIdentification of volatile and semi-volatile impurities.

This table represents typical applications and conditions; specific parameters may vary based on the analytical method.

Utility in Spectroscopic Analysis

Spectroscopic analysis relies on reference spectra to confirm the identity and structure of a molecule. The known spectroscopic signature of this compound is essential for its identification in reaction mixtures. While detailed spectra for the amine itself are part of reference libraries, the spectroscopic data of its precursors and derivatives, like (4-Chlorophenyl)phenylmethanone, are also vital. google.comsigmaaldrich.com These reference spectra, obtained from techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provide a comparative basis for quality control and structural elucidation in synthetic processes.

Spectroscopic TechniqueKey Observational Data for this compound & Related Structures
¹H NMR The spectra would show distinct signals for the aromatic protons on both the phenyl and 4-chlorophenyl rings, as well as a characteristic signal for the methine proton (CH) adjacent to the amine. For related imines, a downfield signal for the imine proton (C=N-H) would be observable. ambeed.com
¹³C NMR Provides data on the carbon skeleton, with distinct chemical shifts for the aromatic carbons, the carbon bearing the chlorine atom, and the methine carbon. ambeed.com
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak corresponding to its molecular weight (217.7 g/mol ), along with a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl). fda.gov
Infrared (IR) Spectroscopy Key absorption bands would include N-H stretching for the amine group, C-H stretching for the aromatic rings, and a C-Cl stretching band.

This table outlines the expected spectroscopic features used for identification and structural confirmation.

Role in Material Science Research

While not a primary component in large-scale commodity polymers, the unique structure of this compound and its derivatives makes it a candidate for creating specialized polymers with tailored properties. Its role is primarily linked to the development of functional polymers where specific chemical characteristics are desired.

Development of Polymers with Enhanced Properties

The incorporation of the benzhydrylamine moiety into polymer structures is a known strategy for creating functional materials. Research has shown that benzhydrylamine-type structures can be grafted onto polymer backbones, such as polystyrene, to create resins used in solid-phase peptide synthesis. acs.orgacs.org In this context, this compound could serve as a valuable linker, attaching peptides to a solid support during their synthesis.

Furthermore, as a diamine derivative, this compound could act as a monomer in polycondensation reactions to form specialized polyamides. libretexts.org The introduction of the bulky and rigid phenyl and chlorophenyl groups into a polymer chain could enhance thermal stability and modify solubility in organic solvents. Research into polymers containing related chlorinated phenyl groups has been conducted to evaluate these very properties. researchgate.net

Polymer TypePotential Role of this compoundResulting Polymer Property
Functionalized Resins Grafted onto a polymer support (e.g., polystyrene). acs.orgCreates a solid support for chemical synthesis (e.g., peptide synthesis). acs.orggoogle.com
Polyamides Used as a diamine monomer in reaction with diacid chlorides. libretexts.orgnih.govPotential for high thermal stability and altered solubility due to rigid aromatic groups. nih.gov

Precursor in Organic Synthesis for Diverse Compounds

This compound is a key intermediate in the multi-step synthesis of more complex molecules, particularly in the pharmaceutical industry. Its value lies in providing a core scaffold that can be further elaborated to produce a final active pharmaceutical ingredient (API).

Synthesis of Levocetirizine and Related Antihistamines

One of the most significant applications of this compound is as a crucial building block in the synthesis of Levocetirizine, the active (R)-enantiomer of Cetirizine. acs.orgresearchgate.net Levocetirizine is a second-generation antihistamine used to treat allergic conditions.

In the synthesis, the optically pure (R)-(-)-1-(4-chlorophenyl)phenylmethylamine is required to ensure the final product is enantiomerically pure Levocetirizine. elsevierpure.com The synthesis involves reacting this chiral amine with a suitable piperazine (B1678402) derivative, followed by further chemical transformations to build the final molecule. The use of this specific precursor is a critical step that defines the stereochemistry and, consequently, the pharmacological activity of the final drug. elsevierpure.com

StepReactantsKey TransformationReference
1 (R)-(4-chlorophenyl)(phenyl)methanamine , N,N-Bis(2-chloroethyl) derivativeCondensation reaction to form the core piperazine ring structure. google.com
2 Resulting piperazine intermediate, 2-chloroethoxy acetamideAlkylation of the piperazine nitrogen. researchgate.net
3 Acetamide intermediateHydrolysis of the amide to a carboxylic acid. acs.org

This table provides a simplified overview of a common synthetic route to Levocetirizine.

Synthesis of N-Benzhydrylpiperidin-4-amine Derivatives

A significant application of this compound and its analogs is in the synthesis of N-benzhydrylpiperidin-4-amine derivatives. These structures are of interest in medicinal chemistry. The primary synthetic route employed is reductive amination, a robust method for forming carbon-nitrogen bonds.

This process typically involves the reaction of a benzhydrylamine derivative with an N-substituted 4-piperidone (B1582916). The initial reaction forms an iminium ion intermediate, which is then reduced in situ to the corresponding amine. A study on the synthesis of various substituted N-benzhydrylpiperidin-4-amine derivatives outlines a general procedure where a benzhydrylamine and an N-substituted 4-piperidone are reacted, followed by reduction with sodium borohydride (B1222165). researchgate.net While the study uses various benzhydrylamine precursors, the methodology is directly applicable to this compound.

The general reaction scheme is as follows: this compound reacts with an N-substituted 4-piperidone to form an intermediate that is subsequently reduced to yield the final N-benzhydrylpiperidin-4-amine product. The synthesis of related compounds, such as N-(diphenylmethyl)-1-(tert-butyl)-piperidin-4-amine, has been reported with high yields. nih.gov

Table 1: Synthesis of N-Benzhydrylpiperidine Derivatives via Reductive Amination

This table is representative of the synthesis of related structures, illustrating the general methodology.

Benzhydrylamine ReactantN-Substituted 4-Piperidone ReactantProductYield (%)Reference
Diphenylmethanamine1-(tert-butyl)-4-piperidoneN-(diphenylmethyl)-1-(tert-butyl)-piperidin-4-amine87.6 nih.gov
(4-chloro-2-methylphenyl)(4-chlorophenyl)methanamine (B2705651)1-methyl-4-piperidone1-methyl-N-((4-chloro-2-methylphenyl)(4-chlorophenyl)methyl)piperidin-4-amine89.7 nih.gov

Synthesis of Imine Derivatives for Specific Applications

This compound serves as a primary amine precursor for the synthesis of imines, also known as Schiff bases. These compounds, characterized by a carbon-nitrogen double bond, are crucial intermediates in organic synthesis and are investigated for various applications. commonorganicchemistry.comnih.gov

Two primary methods are employed for the synthesis of imines from this precursor:

Condensation with Carbonyl Compounds : This is the most common method, involving the reaction of this compound with an aldehyde or a ketone. nih.gov The reaction is typically acid-catalyzed and proceeds with the elimination of a water molecule. A solvent-free mechanochemical method, involving grinding the amine and aldehyde together, has also been shown to be highly efficient, often resulting in good to excellent yields in a short reaction time. commonorganicchemistry.com

Oxidation of the Amine : this compound can undergo oxidation to form the corresponding imine. reading.ac.uk This can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). reading.ac.uk Yields for such oxidation reactions can range from 50% to 85%, depending on the specific reaction conditions. reading.ac.uk

Table 2: General Methods for Imine Synthesis from this compound

Reaction TypeReagents/ConditionsGeneral ProductReported YieldsReference
CondensationAldehyde or Ketone, often with acid catalyst or mechanochemical grindingN-((4-chlorophenyl)(phenyl)methylidene) derivativeGood to Excellent commonorganicchemistry.comnih.gov
OxidationKMnO₄ (acidic conditions)Imine (R₂C=N-R')50-85% reading.ac.uk

These synthetic routes provide access to a wide array of imine derivatives, which are valuable as versatile intermediates for the preparation of other nitrogen-containing compounds. commonorganicchemistry.com

Synthesis of Ureidoamides

Ureidoamides, also known as N-acylureas, are a class of compounds featuring a urea (B33335) moiety acylated on one of its nitrogen atoms. These structures are of significant interest in medicinal chemistry due to their structural resemblance to peptide bonds and their ability to act as hydrogen bond donors. reading.ac.uk The synthesis of a ureidoamide from this compound is not a single-step process but can be achieved through a logical, multi-step synthetic pathway based on established chemical transformations.

A common and plausible route involves a two-step sequence:

Formation of an N-substituted Urea : The primary amine of this compound is first converted into a urea derivative. This can be accomplished through several methods, including reaction with potassium isocyanate in water, which is a simple and efficient method for generating monosubstituted ureas. nih.gov This step would yield N-((4-chlorophenyl)(phenyl)methyl)urea.

Acylation of the Urea : The resulting urea derivative is then acylated to form the final ureidoamide product. N-acylureas can be prepared by the reaction of a urea with an acylating agent. Alternatively, a more general route to N-acylureas involves the reaction of an isocyanate with an amide or an N-acylisocyanate with an amine. reading.ac.uk

An alternative pathway would involve first converting this compound into the corresponding isocyanate. This intermediate could then react with a primary or secondary amide to yield the target N-acylurea. reading.ac.uk

Table 3: Plausible Synthetic Pathway for Ureidoamides

StepReactionReagentsIntermediate/ProductReference (General Method)
1Urea FormationPotassium Isocyanate (KOCN), aq. HClN-((4-chlorophenyl)(phenyl)methyl)urea nih.gov
2AcylationAcyl Chloride or Carboxylic Acid with Carbodiimide (e.g., DCC)N-acyl-N'-((4-chlorophenyl)(phenyl)methyl)urea (Ureidoamide) reading.ac.ukias.ac.in

This synthetic strategy highlights the role of this compound as a foundational block for constructing more complex and functionally rich molecules like ureidoamides.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Chlorophenyl)(phenyl)methanamine in organic chemistry research?

  • Methodological Answer : The compound is synthesized via transition metal-free catalytic reduction of primary amides using potassium-based catalysts. For example, 4-chlorobenzamide is reduced with HBPin (4 equiv.) in dry toluene at 40°C for 12 hours, yielding the hydrochloride salt with 97% efficiency . Alternatively, it is prepared through condensation reactions, such as coupling benzotriazole derivatives with amines (e.g., using TEA as a base), followed by purification via column chromatography (cyclohexane/ethyl acetate/methanol mixtures) and trituration with ether/petroleum ether .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer : Structural confirmation relies on:

  • ¹H/¹³C NMR : Peaks at δH 7.15–7.73 (aromatic protons) and δC 160–166 ppm (imine carbons) .
  • IR spectroscopy : Key stretches include νmax 3279–3394 cm⁻¹ (N-H), 1651 cm⁻¹ (C=O), and 1093 cm⁻¹ (C-Cl) .
  • Mass spectrometry : Exact mass calculations (e.g., 227.0416 g/mol) and fragmentation patterns validate molecular integrity .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) due to its corrosive nature (GHS Hazard Code H314). Store sealed at 2–8°C in dry conditions to prevent hydrolysis. Avoid inhalation; if exposed, rinse with water and seek medical attention .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : It serves as a key intermediate in synthesizing antimalarial primaquine ureidoamides. Derivatives like 2-[(benzotriazole-carbonyl)amino]-N-[(4-chlorophenyl)(phenyl)methyl]acetamide show high antimalarial activity (IC₅₀ < 1 µM) and reduced cytotoxicity .

Advanced Research Questions

Q. How can reaction yields be optimized in transition metal-free syntheses of this compound?

  • Methodological Answer :

  • Catalyst loading : Maintain 2 mol% potassium catalyst to balance cost and efficiency .
  • Solvent optimization : Toluene outperforms polar solvents due to better HBPin solubility .
  • Temperature control : Reactions at 40°C minimize side-product formation while ensuring complete amide reduction .

Q. What strategies resolve contradictory spectral data during structural elucidation of derivatives?

  • Methodological Answer :

  • Deuterated solvents : Use CDCl₃ for NMR to avoid solvent interference in aromatic regions .
  • 2D NMR (COSY, HSQC) : Differentiate overlapping signals in crowded regions (e.g., δH 6.88–7.73) .
  • Chemical derivatization : Convert intermediates to crystalline derivatives (e.g., Schiff bases) for unambiguous confirmation .

Q. How can computational chemistry aid in understanding the mechanism of action of derivatives?

  • Methodological Answer :

  • Molecular docking : Simulate binding to Plasmodium falciparum targets (e.g., dihydroorotate dehydrogenase) to identify key interactions .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing antimalarial activity .

Q. What challenges arise in achieving enantiomeric purity for chiral derivatives?

  • Methodological Answer :

  • Chiral catalysts : Use Ru-BINAP complexes for asymmetric synthesis but monitor racemization at acidic/basic conditions .
  • Chiral chromatography : Employ amylose-based columns (e.g., Chiralpak® IA) with hexane/ethanol gradients for resolution .

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